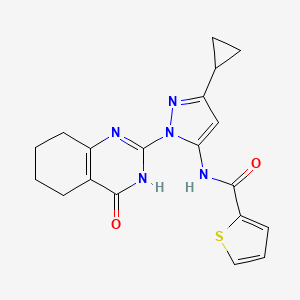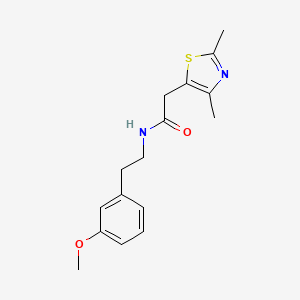
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many important biomolecules like nucleic acids . The molecule also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring and a piperidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine rings can participate in a variety of reactions, especially if functionalized with reactive groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrimidine ring often have high melting points and are soluble in water .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of pyrimidine derivatives through reactions involving alkylamides and methylamine showcases the reactivity of similar compounds, highlighting methods that could be applied to the compound (Gulevskaya et al., 1994).
- Photodissociable dimer reduction products of 2-thiopyrimidine derivatives indicate the potential photochemical applications and mechanisms that could be relevant for similar compounds (Wrona et al., 1975).
- Microwave-assisted synthesis techniques have been employed to create piperidine-containing pyrimidine imines and thiazolidinones, demonstrating efficient synthesis methods that could be adapted for related compounds (Merugu et al., 2010).
Biological and Chemical Properties
- Novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-ones through cycloaddition reactions offer insights into the chemical versatility and potential biological activity of pyrimidine derivatives (Rahmouni et al., 2014).
- The use of piperidine derivatives in corrosion inhibition studies for iron demonstrates the application of such compounds in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withorexin receptors , which are a family of G protein-coupled receptors . These receptors, consisting of orexin-1 (OX1) and orexin-2 (OX2) subtypes, are expressed throughout the central nervous system .
Mode of Action
Modulation of orexin receptors has been associated with the control of sleep and wakefulness . Therefore, it can be hypothesized that this compound may interact with its targets to influence these physiological processes.
Biochemical Pathways
Given the potential interaction with orexin receptors, it’s plausible that the compound could influence pathways related to sleep regulation and wakefulness .
Result of Action
Based on the potential interaction with orexin receptors, it can be hypothesized that the compound may influence physiological processes such as sleep and wakefulness .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-11(2)15-9-16-14(10)19-8-13-4-6-17(7-5-13)12(3)18/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVAJZNNAQYETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)



![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)


![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)


